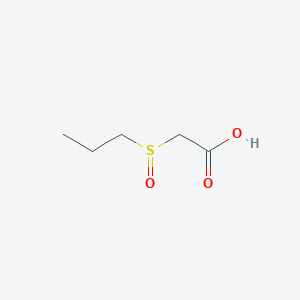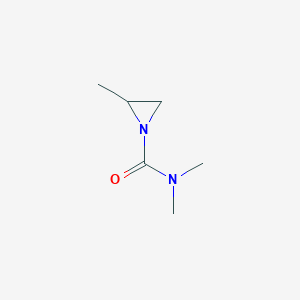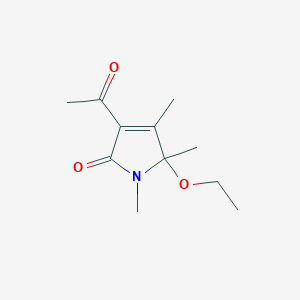
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one, also known as AETP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. AETP belongs to the family of pyrrol-2-ones and is known for its unique biochemical and physiological effects.
Mechanism of Action
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one works by binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and physiological effects:
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase and act as an antioxidant, 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to improve memory and learning in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the role of acetylcholine in various physiological processes. 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one's antioxidant properties can also be useful in studying oxidative stress-related diseases. One limitation of using 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research involving 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one. One area of interest is its potential as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain. 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one's ability to inhibit acetylcholinesterase could make it a promising candidate for this application. Another potential area of research is 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one's anti-tumor properties, which could make it a candidate for the treatment of cancer. Finally, further research is needed to better understand the mechanism of action of 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one and its potential applications in a variety of physiological processes.
Synthesis Methods
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one can be synthesized using a variety of methods, including the reaction of ethyl acetoacetate with 3,4,5-trimethylpyrrole in the presence of a base. Another method involves the reaction of 3-acetyl-5-methyl-1,4,5-trimethylpyrrol-2-one with ethyl iodide in the presence of a base.
Scientific Research Applications
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one has been studied for its potential applications in scientific research. One area of interest is its ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one has also been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
properties
CAS RN |
132561-08-1 |
|---|---|
Product Name |
3-Acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one |
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one |
InChI |
InChI=1S/C11H17NO3/c1-6-15-11(4)7(2)9(8(3)13)10(14)12(11)5/h6H2,1-5H3 |
InChI Key |
SLNQFJILJJUIPN-UHFFFAOYSA-N |
SMILES |
CCOC1(C(=C(C(=O)N1C)C(=O)C)C)C |
Canonical SMILES |
CCOC1(C(=C(C(=O)N1C)C(=O)C)C)C |
synonyms |
2H-Pyrrol-2-one,3-acetyl-5-ethoxy-1,5-dihydro-1,4,5-trimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)
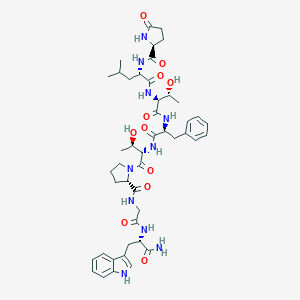
![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)

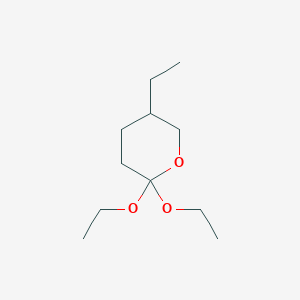




![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)

